molecular formula C21H21N3O3S B2548106 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361477-67-0

3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2548106
CAS No.: 361477-67-0
M. Wt: 395.48
InChI Key: LRFWZZBXVGBPIQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a thienopyrazole scaffold. Key structural characteristics include:

  • Benzamide substituents: 3,4-Dimethoxy groups, which enhance electron density on the aromatic ring and may influence solubility and receptor binding.
  • Thienopyrazole core: A sulfur-containing fused ring system with a 4,6-dihydro configuration, providing partial saturation that could modulate conformational flexibility.
  • m-Tolyl group: A meta-methylphenyl substituent at position 2 of the thienopyrazole, contributing steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-5-4-6-15(9-13)24-20(16-11-28-12-17(16)23-24)22-21(25)14-7-8-18(26-2)19(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFWZZBXVGBPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Amino-Thiophene Derivatives

A widely adopted method involves the reaction of 4-aminothiophene-3-carboxylates with hydrazine hydrate under refluxing ethanol (Scheme 1). For example:

  • 4-Amino-3-methylthiophene-2-carboxylate is treated with hydrazine hydrate at 80°C for 12 hours to yield the pyrazole ring.
  • The resulting intermediate undergoes spontaneous cyclization in the presence of acetic anhydride to form the thieno[3,4-c]pyrazole core.

This method achieves yields of 65–75%, with regioselectivity controlled by the electron-withdrawing carboxylate group.

Alternative Route via Diazotization-Cycloaddition

Recent advancements employ diazotization of 4-amino-thienopyrazoles followed by cycloaddition with nitriles (Scheme 2):

  • 4-Amino-3-methyl-1H-thieno[3,4-c]pyrazole is diazotized using NaNO₂/HCl at 0–5°C.
  • The diazonium salt reacts with acrylonitrile derivatives in acetic acid to form the triazine-fused system, which is subsequently reduced to the pyrazole.
    This method offers improved functional group tolerance but requires stringent temperature control.

Synthesis of the 3,4-Dimethoxybenzamide Moiety

The benzamide component is prepared from 3,4-dimethoxybenzoic acid through sequential functionalization.

Preparation of 3,4-Dimethoxybenzonitrile

A cost-effective route utilizes 3,4-dimethoxyphenylacetic acid as the starting material (Scheme 3):

  • 3,4-Dimethoxyphenylacetic acid (1 equiv) reacts with NaNO₂ (6–8 equiv) and FeCl₃ (1–3 equiv) in DMSO at 50–70°C for 5–30 hours.
  • The reaction proceeds via C–C bond cleavage mediated by nitrogen-oxygen species, yielding 3,4-dimethoxybenzonitrile in 59–65% yield.
    Purification by column chromatography (petroleum ether/EtOAC 4:1) is essential to remove residual starting material.

Hydrolysis to 3,4-Dimethoxybenzoic Acid

The nitrile intermediate is converted to the carboxylic acid through:

  • Refluxing with 6M HCl for 8 hours.
  • Neutralization with NaHCO₃ to precipitate the acid (85–90% yield).

Final Amide Coupling Strategies

The convergent synthesis concludes with coupling the thienopyrazole amine to the benzoyl chloride.

Schotten-Baumann Reaction

A classical approach employs:

  • 3,4-Dimethoxybenzoyl chloride (1.2 equiv) in THF.
  • Addition to the thienopyrazole amine in the presence of NaOH (2M) at 0°C.
  • Stirring for 4 hours at room temperature achieves 70–75% yield.

EDCl/HOBt-Mediated Coupling

For moisture-sensitive substrates:

  • Equimolar amounts of acid and amine are dissolved in DMF.
  • EDCl (1.5 equiv) and HOBt (1 equiv) are added.
  • Reaction at 25°C for 12 hours provides the amide in 82–85% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Ullmann coupling + EDCl 82 >98 High functional group tolerance Requires anhydrous conditions
Grignard + Schotten-Baumann 50 95 Low catalyst cost Low yield due to over-alkylation
Diazotization pathway 65 97 Scalable to multigram quantities Lengthy purification steps

Recent optimizations favor the EDCl-mediated coupling due to its reproducibility and compatibility with the electron-rich thienopyrazole system.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit notable antimicrobial activity. For instance, studies have shown that thienopyrazole derivatives possess significant antibacterial effects against various gram-positive and gram-negative bacteria. This suggests a potential application in developing new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that thienopyrazole derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific investigations into the effects on breast cancer (MCF7) and colon cancer (HCT116) cell lines have demonstrated promising cytotoxicity results.

Drug Development

The unique structure of 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide positions it as a candidate for further development into pharmaceutical agents targeting specific diseases. Its ability to interact with various biological targets makes it a valuable compound in the search for new therapeutic drugs.

Mechanism of Action Studies

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these mechanisms can lead to improved drug design and optimization strategies.

Agricultural Applications

Recent studies have explored the potential use of thienopyrazole derivatives in agriculture as fungicides or herbicides. The compound's ability to inhibit specific enzymes associated with plant pathogens could provide a new avenue for crop protection strategies.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that thienopyrazole derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics against strains like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Tests : In vitro assays showed that certain derivatives could reduce cell viability in cancer cell lines by up to 70%, indicating a strong potential for anticancer drug development .
  • Agricultural Efficacy : Field trials revealed that formulations containing thienopyrazole derivatives significantly reduced fungal infections in crops compared to untreated controls .

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with particular enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The thieno[3,4-c]pyrazole moiety could play a crucial role in binding to the active site of the target protein, while the benzamide group might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share core structural motifs but differ in substituents, enabling insights into structure-activity relationships (SAR):

N-(2-(m-Tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide ()

  • Benzamide substituents: None (unsubstituted).
  • Thienopyrazole substituents: Identical to the main compound (2-(m-tolyl), 4,6-dihydro).
  • The unsubstituted benzamide may also decrease lipophilicity compared to the main compound.
  • Hypothesized impact : Reduced solubility and altered pharmacokinetics due to lower polarity .

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ()

  • Benzamide substituents : 4-Bromo group (electron-withdrawing, bulky).
  • Thienopyrazole substituents: 2-(p-tolyl) (para-methylphenyl) and 5-oxo group.
  • The 5-oxo group introduces a hydrogen-bond acceptor site, which may improve target engagement in polar environments. The para-methylphenyl group (vs. meta in the main compound) alters steric interactions at binding sites.
  • Hypothesized impact : Enhanced target selectivity but possible metabolic instability due to the bromine substituent .

Complex Derivatives from Biopharmacule Speciality Chemicals ()

Examples include compounds with bulky substituents such as tert-butyl, hydroxyphenoxy, and trichlorophenyl groups. These exhibit:

  • Structural complexity : Extended alkyl chains and halogenated aromatics, which drastically increase molecular weight and hydrophobicity.
  • Hypothesized impact: Improved target specificity due to steric effects but poor bioavailability due to excessive lipophilicity. Limited data preclude direct SAR conclusions .

Data Table: Structural and Hypothesized Property Comparison

Compound Name Benzamide Substituents Thienopyrazole Substituents Key Features Hypothesized Properties
3,4-Dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3,4-Dimethoxy 2-(m-tolyl), 4,6-dihydro Electron-rich benzamide; meta-methylphenyl Moderate solubility; enhanced receptor binding via methoxy groups
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide None 2-(m-tolyl), 4,6-dihydro Unsubstituted benzamide Lower solubility; reduced target affinity
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Bromo 2-(p-tolyl), 5-oxo Bromine (electron-withdrawing); para-methylphenyl; oxo group High lipophilicity; potential metabolic instability; improved hydrogen-bonding capacity
Biopharmacule derivatives (e.g., trichlorophenyl-substituted) Varied (e.g., Cl, Br) Extended alkyl/aryl chains High molecular weight; halogenated groups Poor bioavailability; niche target specificity

Research Findings and Limitations

  • Electronic Effects : Methoxy groups in the main compound likely improve π-π stacking interactions compared to bromine or unsubstituted analogs.
  • Steric Considerations : The m-tolyl group may offer optimal steric hindrance compared to p-tolyl, balancing target engagement and solubility.
  • Data Gaps : Experimental parameters (e.g., IC₅₀, LogP) are unavailable for most compounds, limiting quantitative SAR analysis.

Biological Activity

3,4-Dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes a thieno[3,4-c]pyrazole moiety which is known for various biological activities.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action. Key mechanisms associated with thieno[3,4-c]pyrazole derivatives include:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress.
  • Interaction with Receptors : They may also interact with specific receptors involved in cell signaling pathways.

Biological Activity Overview

The biological activities of 3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be categorized into several therapeutic areas:

  • Anticancer Activity :
    • Compounds in this class have shown efficacy against various cancer cell lines by targeting BRAF(V600E), EGFR, and other oncogenic pathways.
    • A study demonstrated that similar pyrazole derivatives exhibited significant inhibitory effects on tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects :
    • The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
    • In vitro assays have shown promising results in reducing nitric oxide production in macrophages.
  • Antibacterial and Antifungal Activity :
    • Preliminary studies indicate that derivatives possess moderate to strong activity against various bacterial strains and phytopathogenic fungi.
    • For instance, a related pyrazole derivative showed higher antifungal activity than established antifungal agents.

Case Studies

Several research studies have evaluated the biological activities of similar compounds:

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of thieno[3,4-c]pyrazole derivatives. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for selected derivatives ranged from 10 to 30 µM against various cancer cell lines (e.g., MCF-7 and HeLa) .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, a derivative was tested for its ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. The compound demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM .

Case Study 3: Antimicrobial Activity

A series of pyrazole-based compounds were synthesized and tested against common bacterial strains. One derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential compared to standard antibiotics .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits NO production in macrophages
AntibacterialEffective against Staphylococcus aureus
AntifungalModerate activity against phytopathogens

Q & A

Q. What are the critical steps in synthesizing the thieno[3,4-c]pyrazole core for this compound?

The core is typically formed via cyclization of thioketones with hydrazines under acidic or basic conditions. For example, thioketones react with hydrazine derivatives at 80–120°C in solvents like ethanol or DMF. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) ensures minimal side products. Post-cyclization, functionalization (e.g., m-tolyl group introduction) employs electrophilic aromatic substitution or palladium-catalyzed cross-coupling .

Q. How can researchers optimize reaction yields during substituent introduction?

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency for aryl groups.
  • Temperature control : 60–80°C balances reactivity and side-product suppression. Monitoring via TLC or HPLC after each step ensures intermediate purity (>90%) before proceeding .

Q. Which spectroscopic methods are essential for structural validation?

  • NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • HRMS : Validates molecular weight within 1 ppm error.
  • IR : Identifies amide C=O stretches (1640–1680 cm⁻¹) and methoxy C-O bonds (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How should discrepancies in biological activity data (e.g., IC₅₀ values) be analyzed?

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for antitumor studies) and incubation times (e.g., 48 hours).
  • Purity validation : Ensure compound purity >95% via HPLC to exclude batch variability.
  • Statistical normalization : Apply Z-score analysis to identify outliers across datasets .

Q. What strategies enable structure-activity relationship (SAR) studies for analogs?

  • Substituent variation : Modify methoxy positions on the benzamide or replace m-tolyl with electron-withdrawing groups (e.g., nitro).
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 (for anti-inflammatory activity). Validate with in vitro enzyme inhibition assays .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Transcriptomics : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis or inflammation).
  • Proteomics : SILAC labeling quantifies protein expression changes (e.g., downregulation of NF-κB).
  • CRISPR knockouts : Target deletion (e.g., AKT1) tests resistance development in cancer models .

Methodological Considerations

Q. What protocols mitigate low yields during cyclization?

  • Reagent stoichiometry : Use 1.2 equivalents of hydrazine to drive cyclization completion.
  • Acid catalysis : Add p-toluenesulfonic acid (10 mol%) to accelerate ring closure.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 100°C .

Q. How are solubility issues addressed in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for enhanced cellular uptake .

Data Contradiction Resolution

Q. Why might antimicrobial activity vary between Gram-positive and Gram-negative bacteria?

  • Membrane permeability : Gram-negative outer membranes reduce compound penetration (e.g., E. coli vs. S. aureus).
  • Efflux pumps : Overexpression in resistant strains (e.g., AcrAB-TolC in E. coli) lowers intracellular concentration.
  • Assay media : Cation-adjusted Mueller-Hinton broth standardizes cation-dependent activity .

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